molecular formula C14H19LiN2O5 B2410299 Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate CAS No. 2402830-18-4

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate

Cat. No.: B2410299
CAS No.: 2402830-18-4
M. Wt: 302.26
InChI Key: KSBQBADLFQJMKX-UHFFFAOYSA-M
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Description

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a lithium ion coordinated with a furan carboxylate group and an azetidine moiety, which is further substituted with a tert-butoxycarbonyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the azetidine intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan carboxylate group is then introduced via esterification or amidation reactions. Finally, the lithium ion is coordinated to the compound through a metathesis reaction with a lithium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The azetidine ring can be reduced to form more saturated nitrogen-containing heterocycles.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can produce saturated nitrogen heterocycles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: Its potential as a therapeutic agent could be explored, particularly in the treatment of diseases where lithium ions play a role.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The lithium ion could also play a role in stabilizing the compound’s structure or facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate
  • Lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

Uniqueness

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is unique due to its combination of a furan ring, an azetidine moiety, and a lithium ion

Properties

IUPAC Name

lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-9(8-16)15-6-11-10(12(17)18)4-5-20-11;/h4-5,9,15H,6-8H2,1-3H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQBADLFQJMKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CO2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19LiN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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